![molecular formula C17H17BrN4O3S B2531466 2-(3-溴苄基)-6-(吡咯烷-1-基磺酰基)-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮 CAS No. 1251692-71-3](/img/structure/B2531466.png)

2-(3-溴苄基)-6-(吡咯烷-1-基磺酰基)-[1,2,4]三唑并[4,3-a]吡啶-3(2H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

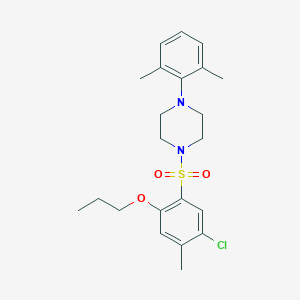

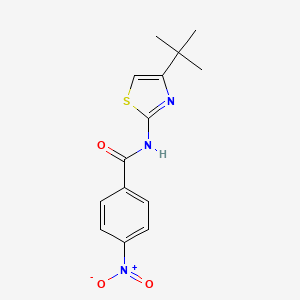

The compound "2-(3-bromobenzyl)-6-(pyrrolidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one" is a heterocyclic molecule that is likely to possess a complex structure with multiple reactive sites. It contains a [1,2,4]triazolo[4,3-a]pyridin-3(2H)-one core, which is a fused triazole and pyridine ring system, suggesting potential biological activity. The presence of a pyrrolidinyl sulfonyl group and a bromobenzyl moiety indicates that this compound could be used as a synthon for further chemical transformations.

Synthesis Analysis

The synthesis of related heterocyclic compounds has been explored in the literature. For instance, 2-aminosubstituted tetrahydro- and dihydro[1,2,4]triazolo[1,5-a]pyrimidines have been synthesized by heating with α-bromoketones, leading to quaternization and oxidative aromatization . This method could potentially be adapted for the synthesis of the compound by selecting appropriate starting materials and reaction conditions.

Molecular Structure Analysis

The molecular structure of such compounds is characterized by the presence of multiple rings that can influence the molecule's reactivity and interaction with biological targets. The triazolopyrimidine core, as seen in related compounds, can undergo tautomerism, which has been studied using experimental and computational methods . This tautomerism could affect the binding affinity and selectivity of the compound for various receptors or enzymes.

Chemical Reactions Analysis

Compounds with a [1,2,4]triazolo[1,5-a]pyridin-6-yl moiety have been shown to exhibit biological activity, such as inhibiting ALK5 phosphorylation . The presence of a bromobenzyl group in the compound could facilitate further chemical reactions, such as palladium-catalyzed cross-coupling reactions, to generate a diverse array of derivatives for biological evaluation.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their heterocyclic structure and substituents. The lipophilicity, pKa, and electrostatic potential of these molecules can be tuned by modifying the substituents, which in turn can affect their pharmacokinetic properties and biological activity . The presence of a sulfonyl group could increase the compound's solubility in water, potentially improving its bioavailability.

科学研究应用

化学合成和修饰

在特定条件下,相关的溴甲基三唑并吡啶化合物的热分解导致吡啶基卡宾中间体的形成。这些中间体可以进一步反应产生各种结构多样的化合物 (Abarca, Ballesteros, & Blanco, 2006)。此类化学反应对于合成在药物开发和材料科学中具有潜在应用的新型化合物至关重要。

生物活性

含吡咯烷酮结构的溴酚衍生物的合成显示出显着的抗氧化和抗胆碱能活性 (Rezai et al., 2018)。使用各种生物分析方法对这些化合物进行了评估,证明其具有强大的抗氧化活性,并表明在与氧化应激和胆碱能功能障碍相关的疾病中具有潜在的治疗应用。

抗菌和抗真菌应用

具有三唑并吡啶和吡咯烷结构的化合物已被探索其抗菌特性。一项关于新型噻唑三唑并吡啶衍生物的研究揭示了对一系列微生物的显着的抗菌和抗真菌活性 (Suresh, Lavanya, & Rao, 2016)。这些发现突出了此类化合物在新抗菌剂开发中的潜力。

药理学评估

对三唑并吡啶类似物的研究还探索了它们的抗惊厥活性,一些化合物在动物模型中显示出抗癫痫活性 (Kelley et al., 1995)。这表明结构修饰与增强这些化合物对神经系统疾病的治疗潜力的相关性。

抗氧化特性

源自海洋藻类的具有高度溴化的酚类,其结构与吡咯烷酮相关,已显示出有效的自由基清除活性 (Duan, Li, & Wang, 2007)。这些发现支持了在开发天然抗氧化剂补充剂或药物中探索此类化合物的可能性。

未来方向

作用机制

Target of action

Compounds containing the [1,2,4]triazolo[4,3-a]pyridine moiety have been reported to exhibit various biological activities, including acting as potential c-Met kinase inhibitors . The c-Met kinase is a receptor tyrosine kinase that plays a crucial role in cellular processes such as growth, regeneration, and healing .

Biochemical pathways

The c-Met kinase is involved in several signaling pathways related to cell growth and survival. Inhibition of this kinase can disrupt these pathways, potentially leading to the death of cancer cells .

Result of action

The ultimate effect of a c-Met kinase inhibitor would be to disrupt the growth and survival of cancer cells, potentially leading to a reduction in tumor size .

属性

IUPAC Name |

2-[(3-bromophenyl)methyl]-6-pyrrolidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H17BrN4O3S/c18-14-5-3-4-13(10-14)11-22-17(23)21-12-15(6-7-16(21)19-22)26(24,25)20-8-1-2-9-20/h3-7,10,12H,1-2,8-9,11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LLENSRRCZKFJRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)S(=O)(=O)C2=CN3C(=NN(C3=O)CC4=CC(=CC=C4)Br)C=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H17BrN4O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

437.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-(1-(1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)-3-methyl-1H-pyrazol-5-yl)-2-phenylacetamide](/img/structure/B2531384.png)

![N-(2,5-diaza-2-(2-(2-methylphenyl)-2-oxoethyl)-3-oxo-6-phenylbicyclo[5.4.0]undeca-1(7),5,8,10-tetraen-4-yl)((4-fluorophenyl)amino)formamide](/img/structure/B2531386.png)

![4-(Methylamino)-2-(4-pyridinyl)-6-[3-(trifluoromethyl)phenyl]-5-pyrimidinecarbonitrile](/img/structure/B2531388.png)

![2-methoxy-N-[3-methyl-2-(4-methylbenzoyl)-1-benzofuran-6-yl]benzamide](/img/structure/B2531390.png)

![(E)-methyl 2-cyano-3-(2-(4-ethylphenoxy)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)acrylate](/img/structure/B2531395.png)

![2-Phenylmethoxycarbonyl-3,4-dihydro-1H-pyrrolo[1,2-a]pyrazine-6-carboxylic acid](/img/structure/B2531399.png)

![4-Methyl-2-[[2-(trifluoromethyl)pyridin-4-yl]oxymethyl]morpholine](/img/structure/B2531402.png)

![8-ethyl-3-(2-ethylphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2531406.png)